5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperidine ring, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety:
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Thiazole Group Introduction: The thiazole group is introduced via condensation reactions with suitable thioamide or thioester precursors.
Final Coupling Reaction: The final step involves coupling the fluoropyrimidine, piperidine, and thiazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering downstream signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
- [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone
Uniqueness
Compared to similar compounds, 5-Fluoro-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-11(3-5-19)21-14-16-6-10(15)7-17-14/h6-8,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPFAJTRCZNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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